4H-Pyrimido(6,1-a)isoquinolin-4-one, 9-(2-cyclopropylethynyl)-2-((2S)-1,4-dioxan-2-ylmethoxy)-6,7-dihydro-, also known as GLPG1205, is a synthetic small molecule that acts as a selective antagonist of the G-protein-coupled receptor 84 (GPR84) [, ]. GPR84 is primarily expressed on immune cells and has been implicated in various inflammatory and fibrotic diseases. Therefore, GLPG1205 is considered a valuable tool for investigating the therapeutic potential of GPR84 inhibition in these conditions.
GLPG1205 is a small molecule compound that acts as a selective antagonist of the G-protein-coupled receptor 84. This receptor has been implicated in various fibrotic processes, making GLPG1205 a candidate for treating conditions such as idiopathic pulmonary fibrosis and ulcerative colitis. The compound is currently under investigation in clinical trials, specifically Phase 2 studies, to assess its efficacy and safety in these applications.
GLPG1205 was developed by Galapagos NV, a biotechnology company focused on discovering and developing innovative medicines. The compound is classified as a G-protein-coupled receptor antagonist, specifically targeting GPR84. Its molecular formula is C22H22N2O4, and it has a CAS Registry number of 1445847-37-9 .
The synthesis of GLPG1205 involves several steps that yield high purity compounds. The general synthetic strategy includes the preparation of hydrazides from esters through refluxing with hydrazine in ethanol. These hydrazides are then reacted with symmetrical and unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid to produce the desired triazine derivatives .
The synthesis process has been optimized to ensure high yields, typically above 70%, across nine linear steps. This efficient synthesis route is crucial for producing sufficient quantities of GLPG1205 for clinical trials and further research .
GLPG1205 has a complex molecular structure characterized by its unique arrangement of atoms. The compound features multiple functional groups that contribute to its pharmacological activity. The detailed structural formula can be represented as follows:
The specific arrangement of carbon, nitrogen, and oxygen atoms within the molecule plays a significant role in its interaction with biological targets .
The chemical reactions involved in synthesizing GLPG1205 primarily include condensation reactions between hydrazides and diketones. These reactions are facilitated by acidic conditions provided by acetic acid, which helps drive the formation of the triazine ring structure. Additionally, regioisomers produced from unsymmetrical diketones are separated using supercritical fluid chromatography, ensuring that the final product is well-defined and characterized .
GLPG1205 exhibits several notable physical and chemical properties:
These properties are critical for ensuring that the compound can be effectively administered and absorbed in clinical settings .
The primary application of GLPG1205 is in the treatment of idiopathic pulmonary fibrosis and ulcerative colitis. Clinical trials have focused on evaluating its efficacy in slowing disease progression as measured by changes in forced vital capacity and other lung function parameters . Additionally, ongoing research aims to explore its potential in other fibrotic diseases due to its mechanism of action targeting GPR84.
GPR84 activation triggers a cascade of pro-inflammatory events critical to innate immune responses. In immune-mediated liver injury models, GPR84 expression increases >4-fold within 2 hours of concanavalin A (Con A) challenge, coinciding with peak inflammation [3] [6]. Genetic ablation of GPR84 in mice significantly attenuates liver injury, evidenced by:
Table 1: GLPG1205 Effects on Immune Cell Populations in Preclinical Models
Cell Type | Marker Profile | Change with GPR84 KO/GLPG1205 | Biological Consequence |
---|---|---|---|
Kupffer cells | CD11b⁺F4/80⁺ | ↓ 50–60% | Reduced hepatocyte damage |
Infiltrating monocytes | CD11b⁺Ly6ClowLy6G⁻ | ↓ 55% | Attenuated inflammation |
Neutrophils | CD45⁺Ly6G⁺ | Modest reduction | Limited impact on acute injury |
Macrophages | CD45⁺CD11b⁺F4/80⁺ | ↓ 60% | Impaired NLRP3 inflammasome activation |
Mechanistically, GPR84 activation promotes phosphorylation of STAT3, ERK, JNK, p38, and p65, amplifying pro-inflammatory signaling cascades [3] [6]. GLPG1205 potently reverses these effects:
GPR84 is overexpressed in fibrotic tissues across multiple organs, driving disease progression through macrophage-to-fibroblast crosstalk. In pulmonary fibrosis:
Table 2: GLPG1205 Efficacy in Fibrosis Models
Disease Model | GLPG1205 Dosing | Key Outcomes | Proposed Mechanism |
---|---|---|---|
IPF (bleomycin mouse) | 30 mg/kg BID × 14 days | ↓ Ashcroft score, ↓ collagen | Macrophage phenotype modulation |
Lung irradiation | 30 mg/kg QD × 4 weeks | ↓ Collagen, ↓ MnSOD in macrophages | Oxidative stress suppression |
IBD (DSS colitis) | 30 mg/kg QD × 7 days | ↓ Disease activity, ↓ MPO, ↓ neutrophil influx | GPR84-dependent chemotaxis inhibition |
Liver fibrosis | Not tested* | GPR84 KO reduces collagen in NASH models | HSC activation blockade |
*Direct evidence for GLPG1205 in liver fibrosis is lacking, but genetic GPR84 deletion shows benefit [8].
In diabetic wound healing, impaired adipocyte lipolysis reduces MCFA availability, diminishing GPR84 activation and myeloid cell recruitment. Local administration of the GPR84 agonist decanoic acid (DA) restores macrophage numbers and accelerates healing, confirming the receptor’s role in fibro-reparative processes [4]. GLPG1205 exerts paradoxical effects here: while inhibiting GPR84 delays healing in healthy mice, its context-dependent actions highlight therapeutic nuances in metabolic disorders [4].
Three key properties make GLPG1205 a compelling therapeutic antagonist:
GLPG1205 allosterically inhibits GPR84 activation, preventing downstream phosphorylation of STAT3, ERK, JNK, and p38—kinases central to inflammation amplification [3] [6]. Unlike broad-spectrum anti-inflammatories, this targeted approach preserves homeostatic immunity.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: